Alchorneine
Overview
Description
Alchorneine is an imidazopyrimidine alkaloid found in trees of the genus Alchornea, such as Alchornea castaneifolia, Alchornea floribunda, and Alchornea cordifolia . This compound has garnered interest due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alchorneine involves several steps. One notable method includes the reaction of 1-methoxy-7,7-dimethyl-2-(prop-1-en-2-yl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyrimidine with suitable reagents under controlled conditions . The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process. The compound is then purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Alchorneine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of this compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer double bonds or oxygen atoms.
Substitution: Halogenated derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like malaria and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of alchorneine involves its interaction with specific molecular targets and pathways. This compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Alchorneine can be compared with other imidazopyrimidine alkaloids, such as isothis compound. While both compounds share a similar core structure, this compound is unique due to its specific functional groups and stereochemistry . Other similar compounds include:
Isothis compound: A structural isomer of this compound with different biological activities.
Alchornea floribunda alkaloids: Other alkaloids found in the same genus with varying pharmacological properties.
This compound stands out due to its distinct chemical structure and potential therapeutic applications, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(2R)-1-methoxy-7,7-dimethyl-2-prop-1-en-2-yl-2,3-dihydroimidazo[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9(2)10-8-14-7-6-12(3,4)13-11(14)15(10)16-5/h6-7,10H,1,8H2,2-5H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNXAKUMTKVCLL-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CN2C=CC(N=C2N1OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CN2C=CC(N=C2N1OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276915 | |
Record name | Alchorneine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28340-21-8 | |
Record name | (2R)-1,2,3,7-Tetrahydro-1-methoxy-7,7-dimethyl-2-(1-methylethenyl)imidazo[1,2-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28340-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alchorneine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028340218 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alchorneine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50276915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALCHORNEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZ8Q3SE26S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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